molecular formula C18H24N2O2 B14238834 1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate CAS No. 627092-27-7

1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate

Cat. No.: B14238834
CAS No.: 627092-27-7
M. Wt: 300.4 g/mol
InChI Key: VTBKPFHWNWEILB-UHFFFAOYSA-N
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Description

1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate is a chemical compound with a unique structure that includes a perimidine core substituted with isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate typically involves the reaction of N,N-diisopropyl-1,3-propanediamine with formic acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:

    Reactants: N,N-diisopropyl-1,3-propanediamine and formic acid.

    Conditions: Heating the mixture to a specific temperature to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the perimidine core or the isopropyl groups.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the isopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perimidine derivatives with different functional groups, while reduction can lead to more saturated compounds.

Scientific Research Applications

1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diisopropylhexahydropyrimidine: A similar compound with a hexahydro structure.

    1,3-Diisopropyl-2-thiourea: Another related compound with a thiourea group.

Uniqueness

1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate is unique due to its specific substitution pattern and the presence of the formate group. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

627092-27-7

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

1,3-di(propan-2-yl)-1,2-dihydroperimidin-1-ium;formate

InChI

InChI=1S/C17H22N2.CH2O2/c1-12(2)18-11-19(13(3)4)16-10-6-8-14-7-5-9-15(18)17(14)16;2-1-3/h5-10,12-13H,11H2,1-4H3;1H,(H,2,3)

InChI Key

VTBKPFHWNWEILB-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+]1CN(C2=CC=CC3=C2C1=CC=C3)C(C)C.C(=O)[O-]

Origin of Product

United States

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